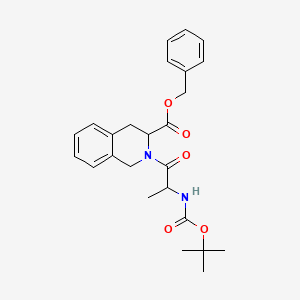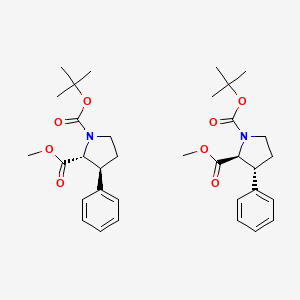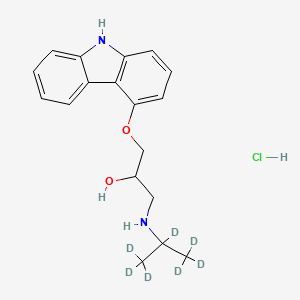![molecular formula C23H25NO4 B12295330 Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework. The presence of both phenyl and benzyl groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an enyne, followed by a series of functional group transformations to introduce the spiro linkage and the piperidine ring . The reaction conditions often require the use of strong bases, such as sodium ethoxide, and various catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and rigid bicyclic structure allow it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity . The phenyl and benzyl groups can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share the bicyclic framework but may lack the spiro linkage or additional functional groups.
Spirocyclic piperidines: Compounds with similar spiro linkages but different substituents on the piperidine ring.
Uniqueness
Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4’-piperidine]-1’-carboxylate is unique due to its combination of a spiro linkage, a bicyclic framework, and the presence of both phenyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
benzyl 6-phenylspiro[3,7-dioxabicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H25NO4/c25-21(26-17-18-7-3-1-4-8-18)24-14-11-22(12-15-24)20-23(28-20,13-16-27-22)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Clé InChI |
OBRCZDSSTFYSKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3C(O3)(CCO2)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/no-structure.png)


![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
